N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a dioxidotetrahydrothiophene ring, a triazole ring, and a pyridazine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the dioxidotetrahydrothiophene ring, which can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions. Finally, the pyridazine carboxamide moiety is synthesized through a condensation reaction between a pyridazine derivative and an amine or amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to form sulfone or sulfoxide derivatives.
Reduction: The compound can be reduced to form corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines, alcohols). Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dioxidotetrahydrothiophene ring can yield sulfone derivatives, while reduction can produce thiol or amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Chemical Biology: The compound can serve as a probe or tool for studying biological processes, such as enzyme activity or protein-protein interactions.
Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The molecular targets and pathways involved can vary, but may include key enzymes or signaling pathways related to disease processes.
Comparison with Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can be compared with other similar compounds, such as:
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group, which can affect its reactivity and applications.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfonamide: This compound features a sulfonamide group, which can influence its biological activity and potential as a drug candidate.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct properties and applications compared to other similar compounds.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, molecular characteristics, and biological implications based on recent research findings.
Molecular Characteristics
The compound has the following molecular properties:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂N₆O₃S |
Molecular Weight | 308.32 g/mol |
CAS Number | 1448034-70-5 |
Synthesis
The synthesis of this compound involves various chemical reactions that incorporate the thiophene and triazole moieties. The synthesis pathway typically includes:
- Formation of the Thiophene Ring : Utilizing dioxides as starting materials.
- Triazole Incorporation : Achieved through cycloaddition reactions.
- Final Carboxamide Formation : Via amide bond formation with pyridazine derivatives.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant inhibition of c-Met protein kinase, which is implicated in various cancers. For instance, derivatives of triazole-fused pyridazines have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo models .
2. Potassium Channel Activation
A study focusing on related compounds demonstrated that N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers act as potent activators of G protein-gated inwardly rectifying potassium (GIRK) channels. This suggests that similar derivatives may also modulate ion channel activity, which is crucial for various physiological processes .
3. Neuropharmacological Effects
Compounds with triazole and pyridazine scaffolds have been investigated for their neuropharmacological properties. They may exhibit effects on neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .
Case Study 1: c-Met Inhibition
In a preclinical study involving a series of triazole derivatives, one compound demonstrated an IC50 value of 0.005 µM against c-Met kinases, indicating high potency and specificity for cancer treatment applications .
Case Study 2: GIRK Channel Modulation
A series of compounds were evaluated for their ability to activate GIRK channels. One derivative showed nanomolar potency with favorable pharmacokinetic properties in animal models, suggesting potential for further development as therapeutics targeting cardiac and neurological conditions .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O3S/c18-11(14-8-3-4-21(19,20)5-8)9-1-2-10(16-15-9)17-7-12-6-13-17/h1-2,6-8H,3-5H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAKRSHOWJCLNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.